3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid
Description
3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(17)18/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQVHGBCUOUPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid typically involves the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with chlorosulfonic acid to form N,N-dimethylsulfamoyl chloride.
Attachment to the Phenyl Ring: The N,N-dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to form the dimethylsulfamoylphenyl intermediate.
Coupling with Isonicotinic Acid: The final step involves the coupling of the dimethylsulfamoylphenyl intermediate with isonicotinic acid under acidic conditions to yield 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Material Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The isonicotinic acid moiety can interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: Lacks the dimethylsulfamoyl group, making it less versatile in forming interactions with biomolecules.
N,N-Dimethylsulfamoylphenyl Compounds: These compounds do not have the isonicotinic acid moiety, limiting their applications in medicinal chemistry.
Uniqueness
3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is unique due to the presence of both the dimethylsulfamoyl group and the isonicotinic acid moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.
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